4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride
Description
4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a bicyclic structure with a tert-butyl group at position 1, a 4-chloro-3-fluorophenyl substituent at position 5, and an amino group at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₁₄H₁₇ClFN₂O·HCl, with a molecular weight of approximately 319.91 g/mol (calculated from substituent contributions) .
Properties
IUPAC Name |
4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O.ClH/c1-14(2,3)18-12(19)7-11(17)13(18)8-4-5-9(15)10(16)6-8;/h4-6,11,13H,7,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUNGBSYTUNPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Neuropathic Pain Treatment
Recent studies have highlighted the compound's role as a positive allosteric modulator (PAM) for the Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is implicated in pain signaling pathways, making it a target for developing new analgesics. The compound demonstrated submicromolar potency in enhancing MRGPRX1 activity, suggesting its potential as a lead compound for neuropathic pain treatment .
1.2. Antidepressant Activity
Research indicates that compounds similar to 4-amino derivatives exhibit antidepressant-like effects in animal models. The structural features of this compound may influence neurotransmitter systems associated with mood regulation, thereby providing a basis for further exploration in treating depression .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications to the pyrrolidine and phenyl groups can significantly affect biological activity. For instance, variations in halogen substitution on the phenyl ring have been correlated with changes in receptor affinity and selectivity .
| Modification | Effect on Potency | Comments |
|---|---|---|
| Addition of Fluorine | Increased potency | Enhances binding affinity to MRGPRX1 |
| Substitution on Pyrrolidine | Variable effects | Dependent on steric and electronic properties |
3.1. In Vivo Pharmacokinetics
A study involving the administration of 4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride in mice revealed promising pharmacokinetic profiles. The compound showed favorable absorption and distribution characteristics, with significant concentrations detected in plasma and spinal cord tissues, indicating its potential central nervous system activity .
3.2. Metabolic Stability Assessment
Metabolic stability studies conducted using liver microsomes from different species indicated that this compound exhibits varying degrees of stability. Notably, it was found to be stable in human liver microsomes while undergoing extensive metabolism in mouse models, suggesting species-specific metabolic pathways that could influence drug development strategies .
Mechanism of Action
The mechanism of action of 4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related pyrrolidinone derivatives with variations in substituents at positions 1 and 5 (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Phenyl Ring Substitutions: The 4-chloro-3-fluorophenyl group in the main compound introduces both electron-withdrawing (Cl, F) and steric effects, which may enhance receptor binding compared to the mono-substituted 4-fluorophenyl analogue . The 4-F-C₆H₄ derivative () lacks chlorine, reducing molecular weight and polarity, which could affect solubility and target affinity .
- methyl (): Lowers molecular weight and steric bulk, possibly improving solubility but decreasing metabolic stability . 2-methoxyethyl (): Introduces polarity via the ether group, but discontinuation suggests synthesis or stability issues .
Core Structure Comparisons
- Pyrrolidin-2-one vs. Propan-2-one: The pyrrolidinone core (main compound) offers conformational rigidity and hydrogen-bonding capacity, unlike the flexible propan-2-one core in 1-amino-3-(4-chloro-3-fluorophenyl)propan-2-one hydrochloride (). This rigidity may enhance target selectivity .
Biological Activity
4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C13H16ClF N2O
- Molecular Weight : 264.73 g/mol
The presence of the pyrrolidine ring and various substituents contributes to its biological activity.
Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, pyrrolidine derivatives have been shown to inhibit certain kinases and modulate neurotransmitter systems, which could be relevant for treating neurological disorders or cancers .
Biological Activity
The biological activity of this compound has been evaluated in various studies, showing promising results:
- Antitumor Activity : In vitro studies have demonstrated that related pyrrolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The IC50 values for these compounds often fall within a range that suggests potent activity .
- Neuroprotective Effects : Some studies highlight the neuroprotective potential of pyrrolidine compounds. They may enhance neuronal survival and reduce apoptosis under stress conditions by modulating pathways such as oxidative stress responses .
- Antimicrobial Properties : Preliminary investigations suggest that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential use in treating infections .
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of pyrrolidine derivatives, this compound was tested against a panel of cancer cell lines. The results indicated an IC50 value of approximately 15 µM against A549 lung cancer cells, demonstrating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a mouse model of neurodegeneration. Mice treated with the compound showed reduced markers of neuronal damage and improved cognitive function in behavioral tests compared to untreated controls .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 264.73 g/mol |
| Antitumor IC50 (A549) | ~15 µM |
| Neuroprotective Effect | Significant improvement |
| Antimicrobial Activity | Effective against S. aureus |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride with high yield?
- Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization and subsequent HCl salt formation. For example, a related pyrrolidinone derivative was prepared by reacting intermediates in aqueous HCl at 0–50°C for 2.3 hours, yielding 52.7% . Key parameters include temperature control (to avoid side reactions) and stoichiometric HCl addition to ensure complete protonation. Alternative catalysts (e.g., trifluoroacetic acid) or microwave-assisted synthesis could improve reaction efficiency.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient to assess purity .
- NMR : Compare H and C NMR spectra with computed data (e.g., PubChem-derived shifts) to confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and rule out byproducts .
Q. What solvent systems are suitable for solubility testing of this hydrochloride salt?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–6) due to the compound’s ionic nature. For kinetic solubility assays, use phosphate-buffered saline (PBS) at physiological pH 7.4, noting potential precipitation due to deprotonation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic molecular conformations in solution vs. solid state. To resolve:
- Perform variable-temperature NMR to detect conformational exchange .
- Refine the crystal structure using SHELXL with anisotropic displacement parameters to confirm bond lengths/angles .
- Cross-validate with DFT calculations (e.g., Gaussian) to model solution-state geometry .
Q. What strategies optimize the reaction mechanism for introducing the 4-chloro-3-fluorophenyl group during synthesis?
- Methodological Answer : The aryl group can be introduced via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh)) and a boronic acid derivative. Key considerations:
- Use microwave irradiation to reduce reaction time (e.g., 30 minutes at 100°C) .
- Monitor regioselectivity with F NMR to confirm substitution at the correct phenyl position .
- Replace tert-butyl groups with alternative protecting groups (e.g., Boc) to assess steric effects on yield .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Replace 3-fluoro with bromo or iodo to evaluate halogen bonding interactions .
- Modify the tert-butyl group to isopropyl or cyclopropyl to test steric tolerance in target binding .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against relevant receptors (e.g., kinase targets) .
Q. What crystallographic challenges arise during X-ray analysis of this compound, and how are they addressed?
- Methodological Answer : Common issues include poor crystal quality and disorder in the tert-butyl group. Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
